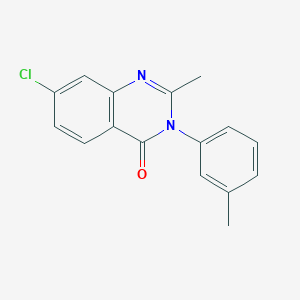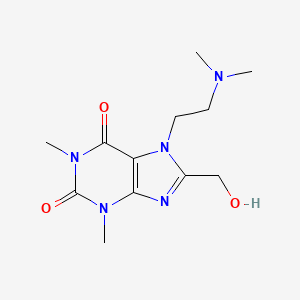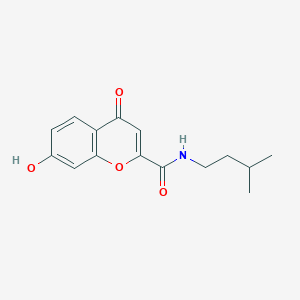
4-(Isobutylsulfonyl)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isobutylsulfonyl)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with an isobutylsulfonyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method is the reaction of 1-naphthaldehyde with isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylsulfonyl)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: 4-(Isobutylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Isobutylsulfonyl)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isobutylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Isobutylsulfonyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-1-naphthaldehyde
- 4-(Ethylsulfonyl)-1-naphthaldehyde
- 4-(Propylsulfonyl)-1-naphthaldehyde
Uniqueness
4-(Isobutylsulfonyl)-1-naphthaldehyde is unique due to the presence of the isobutyl group, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(2-methylpropylsulfonyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O3S/c1-11(2)10-19(17,18)15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3 |
InChI Key |
FBSWXFWRMMOHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


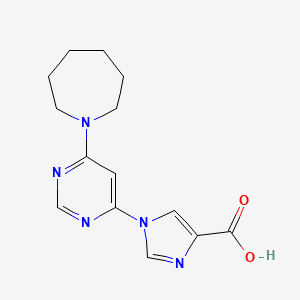

![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
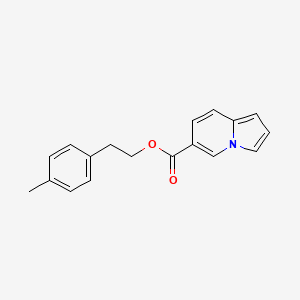
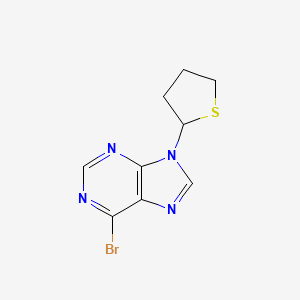
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

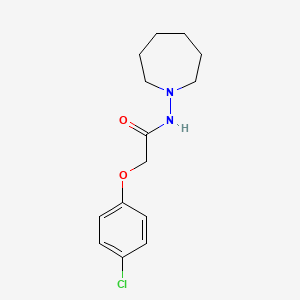
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
